(4-Fluoro-3-nitro-phenyl)-hydrazine (4-Fluoro-3-nitro-phenyl)-hydrazine
Brand Name: Vulcanchem
CAS No.: 289913-99-1
VCID: VC3245011
InChI: InChI=1S/C6H6FN3O2/c7-5-2-1-4(9-8)3-6(5)10(11)12/h1-3,9H,8H2
SMILES: C1=CC(=C(C=C1NN)[N+](=O)[O-])F
Molecular Formula: C6H6FN3O2
Molecular Weight: 171.13 g/mol

(4-Fluoro-3-nitro-phenyl)-hydrazine

CAS No.: 289913-99-1

Cat. No.: VC3245011

Molecular Formula: C6H6FN3O2

Molecular Weight: 171.13 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluoro-3-nitro-phenyl)-hydrazine - 289913-99-1

Specification

CAS No. 289913-99-1
Molecular Formula C6H6FN3O2
Molecular Weight 171.13 g/mol
IUPAC Name (4-fluoro-3-nitrophenyl)hydrazine
Standard InChI InChI=1S/C6H6FN3O2/c7-5-2-1-4(9-8)3-6(5)10(11)12/h1-3,9H,8H2
Standard InChI Key SAMNPXPIFSGMNP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NN)[N+](=O)[O-])F
Canonical SMILES C1=CC(=C(C=C1NN)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification Parameters

(4-Fluoro-3-nitrophenyl)hydrazine is registered with the Chemical Abstracts Service (CAS) under the number 289913-99-1 and is identified in PubChem with the compound identifier (CID) 43381052 . The molecule is also known by several synonyms including "(4-FLUORO-3-NITRO-PHENYL)-HYDRAZINE", "Hydrazine, (4-fluoro-3-nitrophenyl)-", and "4-Fluoro-3-nitrophenylhydrazine" . Its systematic IUPAC name, (4-fluoro-3-nitrophenyl)hydrazine, describes its molecular structure precisely, indicating a phenyl ring with fluoro and nitro substituents at positions 4 and 3 respectively, and a hydrazine group attached to the ring .

The identification parameters are summarized in Table 1, providing a comprehensive overview of the compound's identity markers.

Table 1: Chemical Identification Parameters for (4-Fluoro-3-nitrophenyl)hydrazine

ParameterValueSource
CAS Number289913-99-1
PubChem CID43381052
Molecular FormulaC₆H₆FN₃O₂
Molecular Weight171.13 g/mol
IUPAC Name(4-fluoro-3-nitrophenyl)hydrazine
InChIInChI=1S/C6H6FN3O2/c7-5-2-1-4(9-8)3-6(5)10(11)12/h1-3,9H,8H2
InChIKeySAMNPXPIFSGMNP-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1NN)N+[O-])F

Structural Features and Molecular Composition

The structure of (4-Fluoro-3-nitrophenyl)hydrazine consists of a benzene ring featuring three key functional groups that define its chemical behavior: a fluorine atom at position 4, a nitro group at position 3, and a hydrazine moiety (-NH-NH₂) . This particular arrangement of electron-withdrawing groups (fluorine and nitro) combined with the nucleophilic hydrazine group creates a molecule with interesting electronic properties and potential reactivity patterns.

The creation date for this compound's entry in PubChem is documented as July 21, 2009, with the most recent modification occurring on April 5, 2025, indicating ongoing scientific interest in this chemical entity .

Physical and Chemical Properties

Physical Characteristics

Based on the available data from search results, (4-Fluoro-3-nitrophenyl)hydrazine possesses specific physical and chemical properties that derive from its molecular structure. While comprehensive experimental data on physical properties is limited in the provided search results, certain characteristics can be inferred from its structural composition.

Table 2: Physical and Chemical Properties of (4-Fluoro-3-nitrophenyl)hydrazine

PropertyValueSource
Physical StatePresumably solid at standard conditionsInferred from structure
AppearanceNot specified in available data-
Melting PointNot specified in available data-
Boiling PointNot specified in available data-
Solubility ProfileNot specified in available data-
StabilityMay have sensitivity due to nitro groupInferred from structure

Electronic and Chemical Reactivity

These electronic properties likely influence the compound's potential applications in organic synthesis, where it could serve as a valuable building block for more complex molecular structures.

Synthesis Methodologies

Documented Synthetic Approaches

ReferenceYearPublication TypeCitation Source
Journal of Organic Chemistry, vol. 74, #7, p. 2771-27792009Research Article
US48248501989Patent Document
Chemical Research in Toxicology, vol. 27, #7, p. 1294-13032014Research Article
Archiv der Pharmazie, vol. 315, p. 603-6091982Research Article
Chemische Berichte, vol. 126, p. 2449-24561993Research Article
CompoundActivityTargetMIC ValueSource
Derivative 3m (related to fluorinated nitroaromatics)AntitubercularM. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 2614 μg/mL

Current Research Status and Future Directions

Promising Research Directions

Future research on (4-Fluoro-3-nitrophenyl)hydrazine might productively focus on:

  • Development of efficient and regioselective synthetic routes with improved yields and purity.

  • Exploration of its reactivity in various organic transformations, particularly in the synthesis of heterocyclic compounds with potential biological activity.

  • Structure-activity relationship studies to evaluate how modifications to this structural scaffold affect biological properties, particularly in the context of antimicrobial or other pharmaceutical applications.

  • Detailed physicochemical characterization to establish comprehensive property profiles that would facilitate its more effective utilization in research settings.

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